molecular formula C21H23NO5 B558551 Boc-4-benzoyl-D-phenylalanine CAS No. 117666-94-1

Boc-4-benzoyl-D-phenylalanine

Cat. No. B558551
M. Wt: 369,42 g/mole
InChI Key: HIQJNYPOWPXYIC-QGZVFWFLSA-N
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Description

Boc-4-benzoyl-D-phenylalanine is the BOC (tert-butyloxycarbonyl) protected form of D-phenylalanine . It can be used in the synthesis of benzo [de] [1,7] napthyridinones as PARP1 inhibitors . It is also an important reagent during the manufacturing of proline-containing, ß-turn mimetic cycle tetrapeptides .


Molecular Structure Analysis

The molecular formula of Boc-4-benzoyl-D-phenylalanine is C21H23NO5 . Its molecular weight is 369.40 . The structure of this compound includes a phenylalanine core with a benzoyl group at the 4-position and a tert-butyloxycarbonyl (Boc) group protecting the amino group .


Physical And Chemical Properties Analysis

Boc-4-benzoyl-D-phenylalanine appears as an off-white powder . It has a melting point of 91 - 92 °C . The optical rotation is [a]20D = -17 ± 1 ° (C=1 in EtOH) . It is stored at 0 - 8 °C .

Scientific Research Applications

  • It was used to acylate 5'-O-phosphorylcytidylyl(3'-5')adenosine (pCpA), leading to the preparation of biologically active misaminoacylated tRNA^[Phe] (Baldini, Martoglio, Schachenmann, Zugliani, & Brunner, 1988).

  • The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine enabled native chemical ligation at phenylalanine. This method was applied to the synthesis of LYRAMFRANK, a peptide compound (Crich & Banerjee, 2007).

  • Asymmetric synthesis of (S)-Boc-N-methyl-p-benzoyl-phenylalanine was performed for the preparation of a photoreactive antagonist of Substance P (Karoyan, Sagan, Clodic, Lavielle, & Chassaing, 1998).

  • Boc-4-benzoyl-D-phenylalanine derivatives underwent Suzuki-Miyaura coupling reactions with aromatic chlorides to produce 4-substituted phenylalanine derivatives (Firooznia, Gude, Chan, & Satoh, 1998).

  • The benzoyl protected 4-ethynyl-L-phenylalanine methyl ester was used to synthesize metal complexes of biologically important ligands (Enzmann & Beck, 2004).

  • N-Boc-4-Aminomethyl-L-phenylalanine was prepared from N-Boc-4-Iodophenylalanine, demonstrating an efficient synthesis method (Hartman & Halczenko, 1991).

  • Coupling reactions of benzoic acid and nicotinic acid hydrazides with N-protected L-amino acids, including phenylalanine, were studied for antimicrobial activity (Khattab, 2005).

  • In crystallography, Boc-protected phenylalanine derivatives were used to study the structure of the C-terminal nonapeptide of alamethicin (Bosch, Jung, Schmitt, & Winter, 1985).

  • A large-scale synthesis of an N-BOC d-phenylalanine pharmaceutical intermediate was developed, highlighting the compound's significance in pharmaceutical manufacturing (Fox, Jackson, Meek, & Willets, 2011).

  • Boc-L-methylphenylalanines were synthesized using Boc-diethyl malonate and methyl benzylbromide, demonstrating its utility in drug research (Xiao, 2008).

  • The preparation of L-(phosphonodifluoromethyl)phenylalanine derivatives as non-hydrolyzable mimetics of O-phosphotyrosine was reported, showcasing the versatility of Boc-protected phenylalanine derivatives in synthesizing complex molecules (Wrobel & Dietrich, 1993).

  • The direct liquid chromatographic separation of enantiomers on immobilized protein stationary phases was studied using N-aroyl d,l-amino acids, including phenylalanine derivatives (Allenmark, Bomgren, & Borén, 1983).

  • Comparative studies of methods to couple hindered peptides, involving Boc-protected amino acid derivatives, were conducted to explore different coupling reactions (Spencer, Antonenko, Delaet, & Goodman, 2009).

  • Syntheses of N-Boc (S)-4-(diethylphosphono)-(α-methyl)phenylalanine and other analogs were reported as conformationally-constrained phosphotyrosyl mimetics, useful in cellular signal transduction studies (Oishi, Kang, Liu, Zhang, Yang, Deschamps, & Burke, 2004).

  • Synthesis of orthogonally protected optically pure β-amino acids, including constrained phenylalanine analogs, was described, showcasing the compound's relevance in producing complex amino acid structures (Kawahata & Goodman, 1999).

  • Enantioselective synthesis of 4-substituted phenylalanines by cross-coupling reactions was achieved using BOC-protected phenylalanine derivatives, illustrating their importance in producing enantiomerically enriched compounds (Firooznia, Gude, Chan, Marcopulos, & Satoh, 1999).

  • Synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and its derivatives, suitable for solid-phase synthesis of nonhydrolyzable phosphotyrosyl peptide analogues, was reported (Burke, Smyth, Otaka, & Roller, 1993).

  • Methacrylate polymers containing chiral amino acid moieties, including Boc-L-phenylalanine, were synthesized via RAFT polymerization, demonstrating its application in polymer chemistry (Kumar, Roy, & De, 2012).

  • The addition of a photocrosslinking amino acid, such as p-benzoyl-l-phenylalanine, to the genetic code of Escherichia coli was explored for its potential in studying protein interactions (Chin, Martin, King, Wang, & Schultz, 2002).

properties

IUPAC Name

(2R)-3-(4-benzoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-21(2,3)27-20(26)22-17(19(24)25)13-14-9-11-16(12-10-14)18(23)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,22,26)(H,24,25)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQJNYPOWPXYIC-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427194
Record name Boc-D-Bpa-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-4-benzoyl-D-phenylalanine

CAS RN

117666-94-1
Record name Boc-D-Bpa-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CBP Oliveira, SRS Veloso, EMS Castanheira… - Soft Matter, 2022 - pubs.rsc.org
… This was followed by an amide coupling reaction with Boc-4-benzoyl-D-phenylalanine (Boc-D-BPhe-OH) in the presence of HBTU to afford Boc-D-BPhe-D-HPhe-OMe (4). Removal of …
Number of citations: 8 pubs.rsc.org

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